Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate
Description
Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate is a heterocyclic compound featuring a phthalazine core substituted with a methyl ester group at position 6 and a ketone group at position 2. The phthalazine scaffold is known for its versatility in medicinal chemistry, particularly in the design of enzyme inhibitors and antimicrobial agents.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxo-3H-phthalazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-5-11-12-9(13)8(7)4-6/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIQCOSVDOLPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 4-hydroxyphthalazine. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phthalazine derivatives.
Scientific Research Applications
Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound shares structural similarities with several derivatives reported in recent studies. Key analogs include:
Note: The molecular formula and weight of the target compound are inferred based on structural analogs in and standard phthalazine chemistry.
Key Observations:
- Core Heterocycle: The target compound’s phthalazine core differs from the thienopyrimidine () and pyrimidine () systems, which may influence electronic properties and biological target selectivity.
- Substituents: The methyl ester at position 6 provides moderate lipophilicity compared to the hydrophilic carboxylic acid in ’s thienopyrimidines. Fluorine substituents in B2–B5 enhance electronegativity and metabolic stability . Bulkier groups (e.g., A22’s difluorocyclohexane-piperazine) increase molecular weight and may affect bioavailability .
Physical and Spectral Properties
- Solubility : The methyl ester in the target compound likely improves solubility in organic solvents compared to the free carboxylic acid derivatives in . However, it is less polar than the hydroxylated pyrimidine in .
- Spectroscopy :
- NMR : Phthalazine derivatives (e.g., B2–B5) exhibit characteristic downfield shifts for aromatic protons (~δ 7.5–8.5 ppm) and carbonyl carbons (~δ 165–175 ppm) . The target compound’s ester carbonyl is expected near δ 170 ppm.
- MS : Molecular ion peaks for phthalazine analogs (e.g., B2: m/z 355.16) align with their formulas, suggesting the target compound would show a similar fragmentation pattern .
Biological Activity
Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a phthalazine derivative. Its molecular formula is C10H9N2O3, with a molecular weight of approximately 205.19 g/mol. The compound features a phthalazine ring with a carboxylate group and a keto functionality, which contributes to its diverse chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the phthalazine core followed by functionalization at the 6-position. The detailed synthetic pathway is crucial for understanding how modifications can enhance or alter the compound's biological properties.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the growth of various human solid tumor cell lines and leukemia cells. For instance:
- Cell Lines Tested : PC-3 (prostate cancer), HCT-15 (colon cancer), T47D (breast cancer), MDA-MB-231 (breast cancer), DU145 (prostate cancer), HT29 (colon cancer), LNCaP (prostate cancer), and HL-60 (leukemia).
- Results : At a concentration of 40 μg/mL, the survival rate of tumor cells was reduced to less than 10% in several assays .
| Cell Line | IC50 (μg/mL) | Activity |
|---|---|---|
| HL-60 | 12.11 | High |
| PC-3 | 3.24 | Very High |
| MDA-MB-231 | 2.80 | Very High |
| DU145 | 2.63 | Very High |
This data indicates that this compound is more potent than traditional chemotherapeutics like temozolomide in certain contexts .
Antibacterial Activity
In addition to its antitumor properties, this compound has been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicate:
- The compound exhibits significant antibacterial effects, suggesting potential applications in treating bacterial infections.
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with multiple biological targets due to its structural features:
- Enzyme Inhibition : The keto group and ester functionality may allow it to form hydrogen bonds with enzymes or receptors.
- Cell Cycle Interference : Similar compounds have shown the ability to disrupt normal cell cycle progression in cancer cells.
Case Studies
Several studies highlight the efficacy and potential therapeutic roles of this compound:
- Antitumor Efficacy : A study published in Molecules demonstrated that derivatives of this compound showed enhanced solubility and antitumor activity compared to existing treatments .
- Antibacterial Research : Investigations into the antibacterial properties revealed that derivatives possess significant activity against resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate, and how can reaction conditions be optimized?
- The compound can be synthesized via condensation reactions involving phthalazine precursors and methyl carboxylate derivatives. For example, analogs like 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide derivatives (e.g., B2–B5) are synthesized by coupling hydrazide intermediates with activated phthalazine carbonyl groups under reflux in ethanol or methanol . Optimization includes controlling stoichiometry (1:1 molar ratio), reaction temperature (70–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements (70–85%) are achieved by iterative adjustments to solvent polarity and catalyst selection .
Q. How is the structural integrity of this compound validated?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Peaks for the methyl ester group (δ ~3.8–4.0 ppm for CH₃O; δ ~165–170 ppm for carbonyl) and phthalazine protons (aromatic δ ~7.5–8.5 ppm) confirm the core structure .
- IR spectroscopy : Stretching vibrations for C=O (1640–1680 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate the lactam and carboxylate moieties .
Q. What are the primary research applications of this compound in medicinal chemistry?
- The phthalazine core is a scaffold for kinase inhibitors and anticancer agents. Derivatives like A22 and A23 (phthalazin-1(2H)-one analogs) exhibit potent activity against PI3Kα and other targets. Researchers functionalize the 6-carboxylate group to introduce fluorinated or cyclohexyl substituents, enhancing binding affinity and metabolic stability .
Advanced Research Questions
Q. How can conformational analysis of the phthalazine ring system inform drug design?
- Puckering parameters : Apply Cremer-Pople coordinates to quantify ring non-planarity using crystallographic data. For example, calculate the puckering amplitude (Q) and phase angle (θ) to assess deviations from planarity, which influence ligand-receptor interactions .
- Computational modeling : Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) predict low-energy conformers and torsional barriers affecting bioavailability .
Q. How should researchers resolve contradictions in crystallographic data during structure refinement?
- Software tools : Use SHELXL for small-molecule refinement, employing iterative cycles of least-squares minimization and electron density map analysis. Discrepancies in bond lengths/angles (e.g., C=O vs. C–N) are resolved by cross-validating against spectroscopic data and adjusting occupancy factors for disordered atoms .
- Validation metrics : Check R-factor convergence (<5%), ADDSYM alerts for missed symmetry, and PLATON’s TWINABS for twinning corrections .
Q. What strategies are effective for analyzing byproducts or impurities in synthesis?
- LC-MS/MS : Monitor reaction mixtures for impurities like over-alkylated species or hydrolyzed esters. For example, the impurity 2-methyl-2-propanyl 4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazinyl)methyl]benzoyl}-1-piperazinecarboxylate (MW 466.5 g/mol) is identified via retention time shifts and fragmentation patterns .
- Preparative HPLC : Isolate impurities using C18 columns (acetonitrile/water gradient) for structural elucidation via 2D NMR (COSY, HSQC) .
Q. How can researchers leverage crystallography software for advanced structural insights?
- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, highlighting regions of dynamic disorder or steric strain in the crystal lattice .
- WinGX suite : Integrate SHELXS/SHELXL for structure solution/refinement and Mercury for packing diagram analysis, identifying π-π stacking or hydrogen-bonding networks critical for crystal stability .
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?
- Analog libraries : Synthesize derivatives with systematic variations (e.g., substituents at the 3-, 4-, or 6-positions) to map pharmacophore requirements. For example, fluorination at the benzyl position (as in B2–B5) enhances metabolic stability by reducing CYP450-mediated oxidation .
- Biological assays : Use dose-response curves (IC₅₀ values) in enzyme inhibition assays (e.g., PI3Kα) and correlate with computational docking scores (AutoDock Vina) to validate binding hypotheses .
Methodological Resources
Recommended tools for spectroscopic data interpretation:
- NMR : MestReNova for peak integration and coupling constant analysis.
- X-ray crystallography : SHELXL (refinement), Olex2 (visualization), and PLATON (validation) .
Key literature for synthetic protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
